Prostaglandin F2alpha methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Binding and Activation:

Prostaglandin F2alpha methyl ester (PGF2α methyl ester) is a synthetic derivative of Prostaglandin F2alpha (PGF2α), a naturally occurring eicosanoid lipid mediator. It functions by mimicking the actions of PGF2α through binding to specific FP receptors on cells. These receptors are G protein-coupled receptors (GPCRs) that trigger various signaling pathways upon PGF2α methyl ester binding.[Source: ""]

Areas of Research:

PGF2α methyl ester is widely used in various scientific research applications due to its diverse effects on different cell types and physiological processes. Some key areas of research include:

- Smooth muscle contraction and relaxation: PGF2α methyl ester is a potent stimulator of smooth muscle contraction in various organs, including the uterus, gastrointestinal tract, and airways. This property makes it a valuable tool for studying smooth muscle physiology and pathophysiology. [Source: ""]

- Luteolysis: PGF2α methyl ester plays a crucial role in the process of luteolysis, the regression of the corpus luteum (a structure in the ovary) after ovulation. This makes it a potential therapeutic target for regulating fertility and treating ovarian cysts. [Source: ""]

- Bone remodeling: PGF2α methyl ester has been shown to stimulate bone resorption, the breakdown of bone tissue. This makes it a potential research tool for understanding and treating bone diseases like osteoporosis. [Source: ""]

- Cancer research: PGF2α methyl ester has been implicated in various aspects of cancer biology, including tumor progression, angiogenesis (blood vessel formation), and metastasis (spread of cancer). Researchers are investigating its potential as a therapeutic target or diagnostic tool in cancer. [Source: ""]

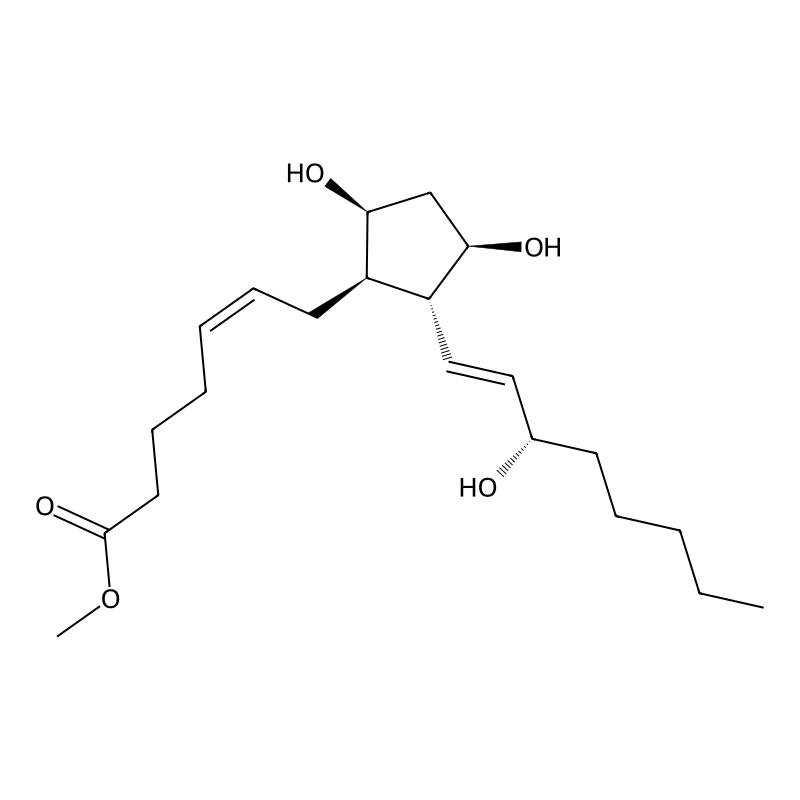

Prostaglandin F2alpha methyl ester is a synthetic analog of Prostaglandin F2alpha, characterized by the molecular formula C21H36O5 and a molecular weight of 368.51 g/mol. This compound features a methyl ester modification at the C-1 carboxyl group, enhancing its lipid solubility compared to its parent compound. Prostaglandins are bioactive lipids that play critical roles in various physiological processes, including inflammation, blood flow regulation, and reproductive functions. The methyl ester form is often utilized in research and therapeutic applications due to its increased stability and bioavailability .

PGF2α methyl ester binds to specific prostaglandin F (FP) receptors on cell membranes, mimicking the actions of PGF2α []. These receptors are G protein-coupled receptors, meaning they activate intracellular signaling pathways through G proteins. The specific effects of PGF2α methyl ester depend on the cell type and the presence of other signaling molecules, but it can induce various responses, including:

- Uterine contraction: PGF2α methyl ester is a potent uterotonic agent, stimulating uterine smooth muscle contraction. This property has been explored for its potential role in luteolysis (regression of the corpus luteum) and parturition (childbirth) induction [, ].

- Luteolysis: PGF2α methyl ester can cause regression of the corpus luteum, a structure in the ovary that produces progesterone during the menstrual cycle. This leads to a decrease in progesterone levels, a crucial step for menstruation initiation [].

- Vasoconstriction: PGF2α methyl ester can cause constriction of blood vessels, potentially impacting blood pressure regulation.

PGF2α methyl ester can cause various side effects, including:

- Uterine cramps and bleeding

- Gastrointestinal upset (diarrhea, nausea)

- Dizziness

- Fever

- Chills

The chemical behavior of Prostaglandin F2alpha methyl ester is influenced by its functional groups. Key reactions include:

- Ester Hydrolysis: In aqueous environments, the methyl ester can undergo hydrolysis to regenerate Prostaglandin F2alpha.

- Reduction Reactions: The ketone group present in the structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions: The compound can also be oxidized to produce various derivatives, which may exhibit different biological activities.

These reactions are essential for understanding the compound's stability and interactions in biological systems .

Prostaglandin F2alpha methyl ester exhibits several significant biological activities:

- Smooth Muscle Contraction: It induces contraction in various smooth muscle tissues, including those in the reproductive tract and blood vessels, making it relevant for studies on labor induction and vasoconstriction .

- Luteolytic Effects: This compound plays a role in luteolysis, a process critical for regulating menstrual cycles and fertility in mammals.

- Inhibition of Inflammation: Prostaglandins generally have roles in modulating inflammatory responses, and Prostaglandin F2alpha methyl ester has been shown to influence inflammatory pathways positively .

Prostaglandin F2alpha methyl ester can be synthesized through several methods:

- Esterification: The most common method involves the reaction of Prostaglandin F2alpha with methanol in the presence of an acid catalyst, leading to the formation of the methyl ester.

- Chemical Modification: Starting from natural sources or synthetic precursors, specific functional groups can be modified to yield the desired compound.

- Total Synthesis: More complex synthetic routes involve multiple steps starting from simpler organic compounds, allowing for the introduction of various functional groups systematically.

These methods highlight the versatility in producing Prostaglandin F2alpha methyl ester for research and therapeutic use .

Prostaglandin F2alpha methyl ester has diverse applications:

- Pharmaceutical Research: It is extensively used in studies related to reproductive health, particularly concerning ovulation and pregnancy management.

- Veterinary Medicine: The compound is employed for inducing labor or managing reproductive cycles in livestock.

- Biological Studies: Researchers utilize it to investigate prostaglandin pathways and their implications in various diseases, including cardiovascular conditions and cancer .

Interaction studies of Prostaglandin F2alpha methyl ester focus on its binding affinities and effects on various receptors:

- Receptor Binding: It interacts with prostaglandin receptors (such as EP and FP receptors), influencing cellular signaling pathways related to smooth muscle contraction and inflammation.

- Drug Interactions: Studies have indicated potential interactions with non-steroidal anti-inflammatory drugs, which may alter its efficacy or side effects during therapeutic applications .

Understanding these interactions is crucial for optimizing its use in clinical settings.

Several compounds share structural similarities with Prostaglandin F2alpha methyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Prostaglandin E1 | C20H34O5 | Involved in vasodilation; differs by one double bond. |

| Prostaglandin E2 | C20H32O5 | Plays a role in inflammation; has two double bonds. |

| 15(R)-15-methyl Prostaglandin F2alpha | C22H38O5 | Lipid-soluble prodrug; modified at C-15 position. |

Uniqueness

Prostaglandin F2alpha methyl ester stands out due to its specific modification at the C-1 position, enhancing its lipid solubility and stability compared to other prostaglandins. This property allows for more effective delivery and action within biological systems, making it particularly valuable for therapeutic applications related to reproduction and smooth muscle activity .